molecular formula C10H9BrF3NOS B14051469 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14051469
M. Wt: 328.15 g/mol
InChI Key: WWJBZWWEBNFVHN-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a chemical compound known for its unique structure and properties It features a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an amino group and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 5-amino-2-(trifluoromethylthio)benzene.

    Bromination: The amino group is protected, and the benzene ring is brominated using bromine or a brominating agent under controlled conditions.

    Deprotection and Coupling: The protecting group is removed, and the brominated intermediate is coupled with a suitable propanone derivative under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts.

Common reagents include bromine, palladium catalysts, and various nucleophiles. Major products depend on the specific reaction but often involve substitution or coupling products.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of new materials with unique properties due to its trifluoromethylthio group.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group may form hydrogen bonds, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites.

Comparison with Similar Compounds

Similar compounds include:

    1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, affecting its reactivity and applications.

The uniqueness of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Q & A

Q. Basic: What synthetic routes are recommended for preparing 1-(5-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one?

Methodological Answer:
A multi-step synthesis is typically employed. First, introduce the trifluoromethylthio group via nucleophilic substitution or coupling reactions using reagents like (trifluoromethyl)sulfenyl chloride. Protect the amino group (e.g., with Boc or acetyl) to prevent side reactions during bromination. Bromination at the α-carbon of the ketone can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions. Final deprotection of the amino group yields the target compound. Enzymatic resolution methods, as demonstrated for structurally similar intermediates, may enhance enantiopurity if chirality is a concern .

Q. Advanced: How does the trifluoromethylthio group influence the compound’s electronic properties and reactivity?

Methodological Answer:
The trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the C-S bond. This effect stabilizes adjacent negative charges and alters the electrophilic reactivity of the aromatic ring. Computational studies (e.g., DFT calculations) can quantify electron density distribution, while Hammett substituent constants (σₚ) predict regioselectivity in electrophilic substitution reactions. Experimental validation via NMR chemical shift analysis or X-ray crystallography (as seen in analogous compounds) confirms electronic perturbations .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks. ¹⁹F NMR confirms the presence of -SCF₃.
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) verify functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, as demonstrated in structurally related brominated aromatics .

Q. Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinity to putative targets. Parameterize the -SCF₃ group using force fields (e.g., CHARMM) to account for its electrostatic and steric effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. Basic: What stability considerations apply during storage?

Methodological Answer:
The compound is sensitive to light and moisture due to the bromine and amino groups. Store in amber vials under inert gas (N₂/Ar) at 0–4°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis or oxidation by-products. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. Advanced: How can enantiomers be resolved if chirality is introduced during synthesis?

Methodological Answer:
Enzymatic kinetic resolution using lipases (e.g., Thermomyces lanuginosus lipase) selectively hydrolyzes one enantiomer of a racemic intermediate. Optimize reaction conditions (solvent, pH, temperature) to achieve >99% enantiomeric excess (ee), as demonstrated for structurally related ketones .

Q. Basic: How to analyze purity and identify synthetic by-products?

Methodological Answer:
Use reversed-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Compare retention times against synthetic intermediates and by-products. LC-MS further identifies impurities via molecular ion peaks .

Q. Advanced: What strategies enable regioselective bromination in the presence of an amino group?

Methodological Answer:
Protect the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired electrophilic substitution. Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to direct bromination to the α-carbon of the ketone. Deprotect under acidic conditions (e.g., HCl/dioxane) to restore the amino group .

Q. Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of bromine or sulfur-containing vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize brominated compounds with sodium thiosulfate.
  • Waste Disposal : Segregate halogenated waste for incineration. Safety protocols align with those for structurally similar bromoaromatics .

Q. Advanced: How does bromine affect metabolic stability in biological systems?

Methodological Answer:
Bromine’s high atomic radius and lipophilicity reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Assess metabolic stability via liver microsome assays (human/rat) with LC-MS/MS quantification. Compare with fluorine-substituted analogs to isolate bromine-specific effects .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

WWJBZWWEBNFVHN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)SC(F)(F)F)Br

Origin of Product

United States

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